N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidin-4-one core. This scaffold is characterized by a fused pyrazole-pyrimidine system, with a 2-hydroxyethyl substituent at position 1 and an acetamide group at position 3. The acetamide moiety is further substituted with a 2,5-dimethylphenyl ring, which enhances lipophilicity and may influence target binding . Such pyrazolopyrimidine derivatives are frequently explored for kinase inhibition due to their structural mimicry of purine nucleotides .
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O3/c1-11-3-4-12(2)14(7-11)20-15(24)9-21-10-18-16-13(17(21)25)8-19-22(16)5-6-23/h3-4,7-8,10,23H,5-6,9H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVYRIUUVPAIRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethylaniline and ethyl acetoacetate, which undergo condensation, cyclization, and acylation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to monitor the reaction progress and ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural motifs with several pharmacologically relevant molecules:
Key Observations :
- The target compound’s 2-hydroxyethyl group enhances hydrophilicity compared to the lipophilic isopropoxy and chromenone groups in Example 83 .
- Unlike oxadixyl (), which lacks a fused heterocyclic core, the pyrazolopyrimidine scaffold in the target compound may enable broader kinase interactions .
Physicochemical Properties
Limited data are available for the target compound, but comparisons can be inferred from analogues:
- The high melting point of Example 83 (302–304°C) suggests strong intermolecular forces, likely due to planar chromenone stacking . The target compound’s hydroxyethyl group may reduce crystallinity, lowering its melting point relative to Example 83.
Biological Activity
N-(2,5-dimethylphenyl)-2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological effects and mechanisms of action.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Pyrazolo[3,4-d]pyrimidine core : Known for various biological activities.
- Hydroxyethyl group : May enhance solubility and bioavailability.
- Dimethylphenyl moiety : Potentially contributes to the compound's interaction with biological targets.
The molecular formula is , with a molecular weight of approximately 304.36 g/mol.
Antitumor Activity
Recent studies highlight the antitumor potential of pyrazole derivatives. Specifically, compounds similar to this compound have shown significant activity against various cancer cell lines. For instance:
- Mechanism of Action : These compounds often inhibit key signaling pathways involved in cancer cell proliferation and survival, such as BRAF(V600E) and EGFR pathways .
- Case Study : A derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent cytotoxicity .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes and reduce inflammatory cytokine production.
- Research Findings : In vitro studies demonstrated a decrease in pro-inflammatory markers in macrophages treated with pyrazole derivatives .
Antimicrobial Activity
Another significant aspect of the compound's biological activity is its antimicrobial properties. Pyrazole derivatives have been reported to exhibit:
- Broad-spectrum Activity : Effective against both Gram-positive and Gram-negative bacteria as well as fungi .
- Mechanism : The antimicrobial action is thought to stem from disruption of bacterial cell membrane integrity and inhibition of nucleic acid synthesis .
Summary of Biological Activities
| Activity Type | Mechanism of Action | Notable Findings |
|---|---|---|
| Antitumor | Inhibition of signaling pathways (BRAF, EGFR) | Low micromolar IC50 against cancer cell lines |
| Anti-inflammatory | COX inhibition and cytokine reduction | Decreased pro-inflammatory markers in macrophages |
| Antimicrobial | Disruption of cell membranes | Effective against a range of bacterial and fungal strains |
Q & A
Q. Table 1: Analytical Techniques for Structural Confirmation
| Technique | Application | Limitations |
|---|---|---|
| 1H NMR | Tautomer ratio, functional groups | Dynamic equilibria obscure integration |
| XRD | Solid-state conformation | Requires high-quality crystals |
| DFT | Tautomer energy comparison | Computationally intensive |
Q. Table 2: Synthetic Routes Comparison
| Route | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| A | DMF, 80°C | 65 | 95% |
| B | THF, 60°C | 72 | 98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
